3-溴-5-异丙苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

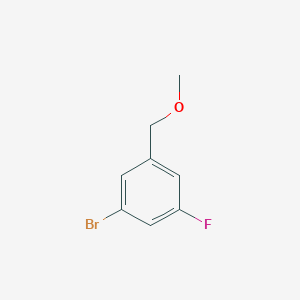

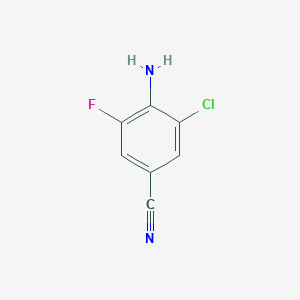

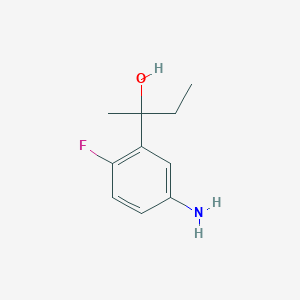

3-Bromo-5-isopropylphenylboronic acid is a chemical compound with the molecular formula C9H12BBrO2 and a molecular weight of 242.91 . It is also known by its IUPAC name, (3-bromo-5-propan-2-ylphenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropylphenylboronic acid can be represented by the InChI code: 1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 . The compound is canonicalized and has a complexity of 164 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-isopropylphenylboronic acid are not detailed in the available literature, boronic acids are known to be valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations .Physical And Chemical Properties Analysis

3-Bromo-5-isopropylphenylboronic acid is a solid at room temperature . It has a topological polar surface area of 40.5Ų and a rotatable bond count of 2 . The compound is stored under an inert atmosphere at room temperature .科学研究应用

Drug Design and Delivery

Phenylboronic acids, including derivatives like 3-Bromo-5-isopropylphenylboronic acid, are considered for designing new drugs and drug delivery systems. They are particularly useful as boron-carriers suitable for neutron capture therapy .

Diagnostic Agents

These compounds can function as glucose-sensitive polymers , enabling self-regulated insulin release in diabetes treatment and serving as diagnostic agents .

Wound Healing

Phenylboronic acid derivatives have applications in wound healing due to their biological activity, which can be leveraged in medical treatments .

Tumor Targeting

Their ability to target tumors makes them valuable in cancer research, where they can be used to deliver therapeutic agents directly to cancer cells .

Biological Activity

Phenylboronic acids exhibit strong biological activities, including antitumor, antioxidant, anti-inflammatory, antibacterial, and antiviral activities .

Selective Isolation

These compounds are used for the selective isolation of compounds containing vicinal diol groups, such as nucleosides and catecholamines, by forming cyclic boronate complexes .

Molecular Recognition

Phenylboronic acid-functionalized materials can selectively recognize cis-diol containing molecules like saccharides and glycoproteins through reversible covalent reactions .

Drug Delivery Applications

The unique chemistry of phenylboronic acids has led to their use in drug delivery applications, particularly focusing on interactions with sialic acid as a molecular target .

安全和危害

The safety information for 3-Bromo-5-isopropylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

(3-bromo-5-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQVEISBEIMQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)